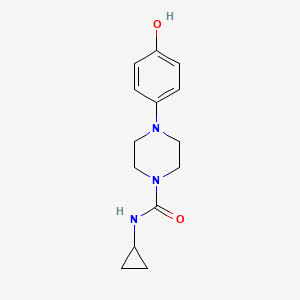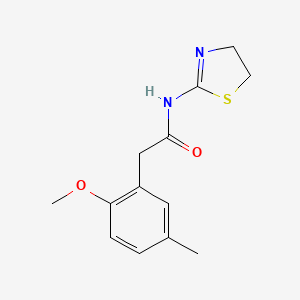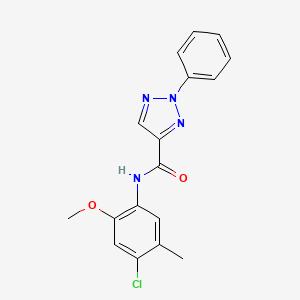
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide works by inhibiting the activity of GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a calming effect and reduce anxiety and seizures. The inhibition of GABA-AT also leads to an increase in the levels of GABA in the synaptic cleft, which can enhance the inhibitory effects of GABA on postsynaptic neurons.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce drug-seeking behavior in preclinical studies. In addition, this compound has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide is its potent inhibitory effect on GABA-AT, which makes it a valuable tool for studying the role of GABA in the brain. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.
将来の方向性
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has shown promise as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis and formulation of this compound to improve its solubility and bioavailability. In addition, further studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future research could focus on elucidating the molecular mechanisms underlying the effects of this compound on GABA metabolism and neurotransmission.
合成法
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(4-hydroxyphenyl)piperazine-1-carboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization or column chromatography.
科学的研究の応用
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. This compound has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies.
特性
IUPAC Name |
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-5-3-12(4-6-13)16-7-9-17(10-8-16)14(19)15-11-1-2-11/h3-6,11,18H,1-2,7-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJSWJTUPKUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)
![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)